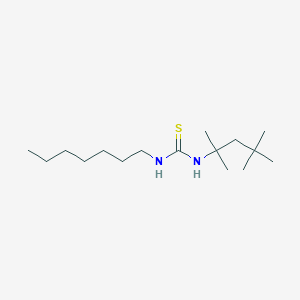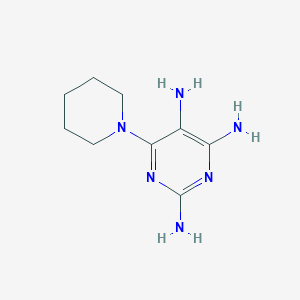![molecular formula C19H24O4 B14518603 5-(3-Hydroxypropyl)-3-methoxy-5'-propyl[1,1'-biphenyl]-2,2'-diol CAS No. 62654-91-5](/img/structure/B14518603.png)
5-(3-Hydroxypropyl)-3-methoxy-5'-propyl[1,1'-biphenyl]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol is an organic compound with a complex structure, featuring both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol typically involves multiple steps, starting from simpler biphenyl derivatives. The process may include:
Alkylation: Introduction of the propyl group to the biphenyl core.
Hydroxylation: Addition of hydroxyl groups to specific positions on the biphenyl structure.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as the use of Grignard reagents for alkylation and controlled oxidation reactions for hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxypropyl)-3-methoxy[1,1’-biphenyl]-2,2’-diol: Lacks the propyl group at the 5’ position.
3-Methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol: Lacks the hydroxyl group at the 3 position.
5-(3-Hydroxypropyl)[1,1’-biphenyl]-2,2’-diol: Lacks the methoxy group at the 3 position.
Uniqueness
The unique combination of hydroxyl, methoxy, and propyl groups in 5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar compounds.
Properties
CAS No. |
62654-91-5 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(3-hydroxypropyl)-2-(2-hydroxy-5-propylphenyl)-6-methoxyphenol |
InChI |
InChI=1S/C19H24O4/c1-3-5-13-7-8-17(21)15(10-13)16-11-14(6-4-9-20)12-18(23-2)19(16)22/h7-8,10-12,20-22H,3-6,9H2,1-2H3 |
InChI Key |
HGYSBTDESQBDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C2=C(C(=CC(=C2)CCCO)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[(2-phenyl-3-thienyl)methyl]-](/img/structure/B14518535.png)
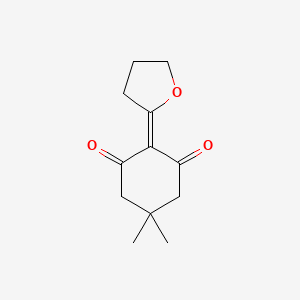
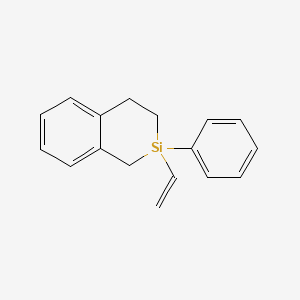
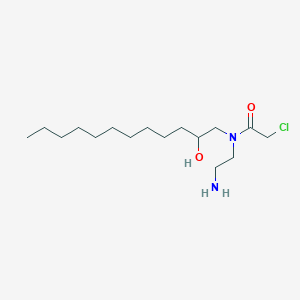
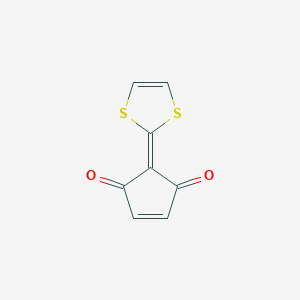
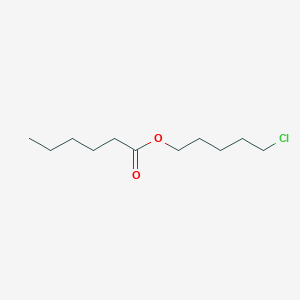
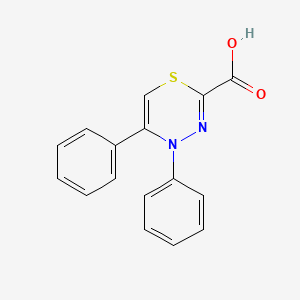
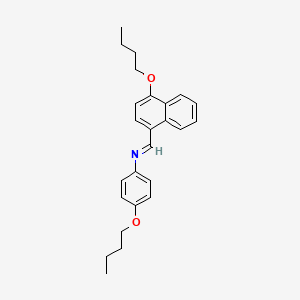
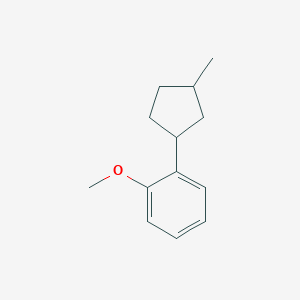
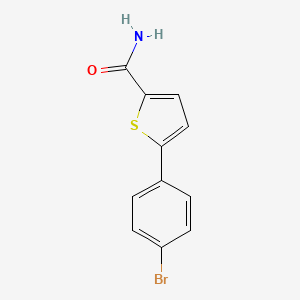
![3-[(2-Fluorophenyl)methylidene]oxolan-2-one](/img/structure/B14518591.png)
![6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14518595.png)
